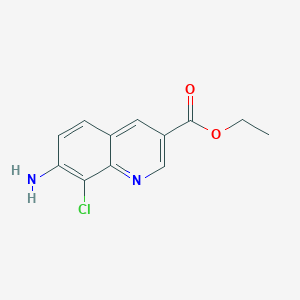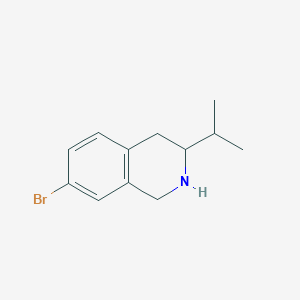
9-Octyl-9h-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octyl-9h-purin-6-amine is a heterocyclic compound belonging to the purine family. It has the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of an octyl group attached to the nitrogen at position 9 of the purine ring, making it a unique derivative of purine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octyl-9h-purin-6-amine typically involves the reaction of 1-octanol with 6H-purin-6-imine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-Octyl-9h-purin-6-amine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Octyl-9h-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Octyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Benzyl-9H-purin-6-amine: Another purine derivative with a benzyl group instead of an octyl group.
9-Isopropyl-9H-purin-6-amine: Contains an isopropyl group at the same position.
9-Butyl-9H-purin-6-amine: Features a butyl group attached to the purine ring.
Uniqueness
9-Octyl-9h-purin-6-amine is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to shorter alkyl chain derivatives .
Eigenschaften
CAS-Nummer |
728-35-8 |
|---|---|
Molekularformel |
C13H21N5 |
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
9-octylpurin-6-amine |
InChI |
InChI=1S/C13H21N5/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
ZKBSMRWOHFLJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






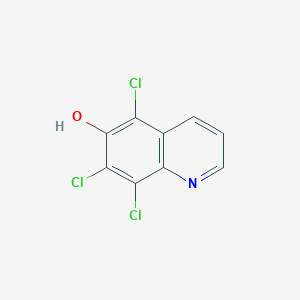
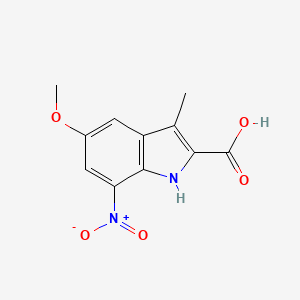
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)

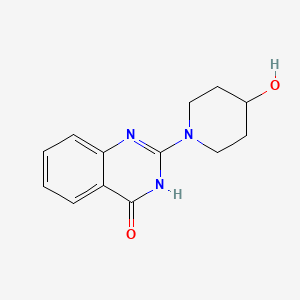
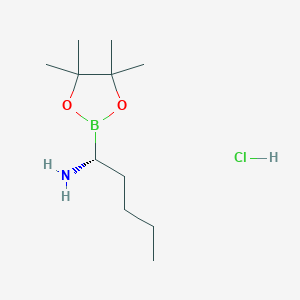
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
